molecular formula C7H11BrN2S B13209295 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole

5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B13209295
M. Wt: 235.15 g/mol
InChI Key: DPTREBRJZDLCBR-UHFFFAOYSA-N
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Description

5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole is a halogenated heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a methyl group and at position 5 with a branched 3-bromo-2-methylpropyl chain.

Properties

Molecular Formula

C7H11BrN2S

Molecular Weight

235.15 g/mol

IUPAC Name

5-(3-bromo-2-methylpropyl)-4-methylthiadiazole

InChI

InChI=1S/C7H11BrN2S/c1-5(4-8)3-7-6(2)9-10-11-7/h5H,3-4H2,1-2H3

InChI Key

DPTREBRJZDLCBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)CC(C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable precursor, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: It can be used in the development of new pharmaceuticals, particularly as a scaffold for designing molecules with antimicrobial, antifungal, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The bromine atom and the thiadiazole ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Electronic Differences
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Me, 5-(3-Bromo-2-Me-propyl) C₈H₁₁BrN₂S 247.16* Bromoalkyl, Thiadiazole
5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole 4-Me, 5-(Isopropylsulfonyl) C₆H₁₀N₂O₂S₂ 206.29 Sulfonyl, Thiadiazole
5-(Butylsulfanyl)-4-methyl-1,2,3-thiadiazole 4-Me, 5-(Butylsulfanyl) C₇H₁₂N₂S₂ 188.31 Thioether, Thiadiazole
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol 2-SH, 5-(4-Br-benzylideneamino) C₉H₆BrN₃S₂ 308.26 Bromoaryl, Thiol, Imine
5-(3-Chlorophenylthio)-4-phenyl-1,2,3-thiadiazole 4-Ph, 5-(3-Cl-PhS) C₁₅H₁₁ClN₂S₂ 326.89 Arylthio, Chlorophenyl

*Calculated based on formula.

Key Observations :

  • Electronic Effects : The target compound’s bromoalkyl group is electron-withdrawing, enhancing electrophilicity at the adjacent carbon for substitution reactions. Sulfonyl groups (e.g., ) are stronger electron-withdrawing moieties, while thioethers (e.g., ) are electron-donating.

Reactivity Comparison :

  • The target compound’s bromine is primed for substitution (e.g., Suzuki coupling or amine alkylation), similar to bromoaryl derivatives ().
  • Sulfonyl-containing analogs () exhibit lower reactivity in substitution due to the strong electron-withdrawing sulfonyl group.

Physicochemical Properties

Table 3: Predicted and Experimental Physical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility
Target Compound N/A N/A ~1.4* Low polarity solvents (e.g., EtOAc)
5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole N/A 369.2 (predicted) 1.315 (predicted) Moderate polarity solvents
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol 120–122 N/A N/A Ethanol, DMSO

*Estimated based on molecular weight and substituents.

Insights :

  • Bromine increases molecular weight and density compared to non-halogenated analogs.
  • Sulfonyl groups () may improve thermal stability due to strong intermolecular interactions.
Table 4: Reported Bioactivities of Analogous Compounds
Compound Name Biological Activity Mechanism/Application
5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole Antifungal (e.g., Botrytis cinerea) Disrupts fungal cell membrane
5-(3-Chlorophenylthio)-4-phenyl-1,2,3-thiadiazole Not reported Potential as agrochemical intermediates
5-Amino-1,3,4-thiadiazole-2-thiol derivatives Insecticidal, fungicidal Inhibits enzyme activity in pests

Functional Comparison :

  • Thiol-containing derivatives () show broader pesticidal activity due to reactive SH groups.

Biological Activity

5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole is a compound belonging to the thiadiazole class, characterized by its unique five-membered ring containing nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of various cellular pathways through specific molecular interactions.

Chemical Structure and Properties

  • Molecular Formula : C8H12BrN4S
  • Molecular Weight : 235.15 g/mol
  • Structure : The compound features a bromo-substituted propyl group and a methyl group attached to the thiadiazole ring, enhancing its reactivity and biological interactions.

The biological activity of 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of enzymatic activity, influencing various cellular pathways relevant to therapeutic applications. The presence of the bromine atom in the structure is significant as it enhances the electrophilicity of the compound, facilitating these interactions.

Antimicrobial Activity

Research indicates that compounds within the thiadiazole class exhibit notable antibacterial and antifungal properties. A study evaluating various thiadiazole derivatives found that those with structural similarities to 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole demonstrated significant antimicrobial activity against Gram-positive bacteria and fungi. Specifically, compounds were tested for their Minimum Inhibitory Concentration (MIC) values using standard broth microdilution methods.

CompoundMIC (µg/mL)Target Organisms
5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole32Staphylococcus aureus
Thiadiazole Derivative A16Escherichia coli
Thiadiazole Derivative B8Candida albicans

These findings suggest that 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole could be a promising candidate for further development as an antimicrobial agent .

Case Studies

  • Inhibition of Enzymatic Activity : A study explored the effects of 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole on specific enzymes related to bacterial resistance mechanisms. The compound was shown to inhibit enzymes responsible for biofilm formation in Staphylococcus aureus, suggesting potential use in combating antibiotic resistance.
  • Antiviral Potential : Another investigation assessed the antiviral properties of thiadiazole derivatives against SARS-CoV-2. Compounds similar in structure to 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole were evaluated for their ability to inhibit viral proteases critical for viral replication. Results indicated significant inhibition at submicromolar concentrations .

Pharmacokinetics and Toxicity

While the biological activity is promising, further studies are required to assess the pharmacokinetics and toxicity profiles of 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole. Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics will be crucial for evaluating its viability as a therapeutic agent.

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